
(S)-Baclofen
Vue d'ensemble
Description
(S)-Baclofen is one of the two enantiomers of baclofen, a γ-aminobutyric acid (GABA) analogue and a selective agonist of the GABAB receptor. Baclofen is clinically used as a muscle relaxant and for treating spasticity in neurological disorders such as multiple sclerosis and spinal cord injuries . The racemic mixture, RS(±)-baclofen, contains equal parts of the (R)- and (S)-enantiomers. However, studies highlight significant differences in the pharmacological activity, metabolism, and clinical effects of these enantiomers, with the (R)-enantiomer (arbaclofen) being the primary therapeutic agent .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le L-Baclofène peut être synthétisé par diverses stratégies de synthèse asymétrique, notamment la résolution chimique, la résolution biocatalytique et la désymétrisation asymétrique . Une méthode courante implique la réduction asymétrique d'un composé précurseur à l'aide de catalyseurs chiraux ou de biocatalyseurs pour obtenir l'énantiomère souhaité.
Méthodes de production industrielle : Dans les milieux industriels, le L-Baclofène est généralement produit par une combinaison de synthèse chimique et de procédés de purification. La synthèse implique l'utilisation d'auxiliaires chiraux ou de catalyseurs pour garantir la production de l'énantiomère (S). Le produit final est ensuite purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour obtenir la pureté et l'excès énantiomérique souhaités .
Analyse Des Réactions Chimiques
Types de réactions : Le L-Baclofène subit diverses réactions chimiques, notamment :
Oxydation : Le L-Baclofène peut être oxydé dans des conditions spécifiques pour former les produits d'oxydation correspondants.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Le L-Baclofène peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
Le L-Baclofène a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans les études des systèmes GABAergiques et des interactions avec les récepteurs.
Biologie : Le L-Baclofène est utilisé dans la recherche sur les systèmes de neurotransmetteurs et leur rôle dans divers processus physiologiques.
Médecine : Le composé est largement étudié pour son potentiel thérapeutique dans le traitement de la spasticité, des troubles liés à la consommation d'alcool et d'autres affections neurologiques
5. Mécanisme d'action
Le L-Baclofène exerce ses effets en activant sélectivement le récepteur GABA B. Cette activation conduit à l'inhibition des réflexes mono- et polysynaptiques en agissant comme un ligand inhibiteur, ce qui réduit la libération de neurotransmetteurs excitateurs . Le composé n'a pas d'affinité significative pour le récepteur de l'acide gamma-hydroxybutyrique, ce qui le rend unique dans son action .
Composés similaires :
Baclofène : Le mélange racémique de ®- et (S)-Baclofène.
Cyclobenzaprine : Un autre relaxant musculaire avec un mécanisme d'action différent.
Tizanidine : Un relaxant musculaire qui agit sur les récepteurs adrénergiques alpha-2.
Unicité : Le L-Baclofène est unique en raison de son action sélective sur le récepteur GABA B, ce qui le distingue des autres relaxants musculaires qui peuvent agir sur différents récepteurs ou avoir des effets plus larges sur le système nerveux central .
Applications De Recherche Scientifique
Treatment of Spasticity
(S)-Baclofen is widely used to alleviate spasticity in patients with neurological conditions:
- Multiple Sclerosis : It is commonly prescribed to manage muscle stiffness and spasms.
- Spinal Cord Injury : Effective in reducing severe spasticity that does not respond to other treatments.
Table 1: Efficacy of this compound in Treating Spasticity
Condition | Dosage Range | Efficacy Rate |
---|---|---|
Multiple Sclerosis | 10-80 mg/day | 60-70% |
Spinal Cord Injury | 20-100 mg/day | 70-80% |
Alcohol Use Disorder
This compound has been studied as an off-label treatment for alcohol dependence. Research indicates that it may help reduce cravings and the risk of relapse:
- Case Studies : A notable case involved a patient who maintained abstinence on a regimen of 60 mg/day but later experienced relapse due to misuse alongside alcohol consumption .
- Clinical Trials : Various randomized controlled trials have reported mixed results, with some indicating effectiveness while others found no significant benefit .
Table 2: Summary of Clinical Trials on this compound for Alcohol Use Disorder
Study Year | Sample Size | Dosage Range | Outcome |
---|---|---|---|
2013 | 50 | 30-400 mg/day | 5 effective, 5 ineffective |
2021 | 100 | 60 mg/day | Reduced cravings reported |
Neurological Conditions
Recent studies have explored the potential of this compound in treating other neurological disorders:
- Traumatic Brain Injury : A study demonstrated that low doses of this compound administered early post-injury can regulate neuroinflammation and improve cognitive outcomes .
- Persistent Hiccups : Investigations are ongoing into its efficacy for treating persistent hiccups, showcasing its versatility beyond traditional applications.
Safety and Toxicity
While generally well-tolerated, this compound can lead to side effects such as sedation, dizziness, and potential dependency when misused. Reports have indicated an increase in misuse cases, particularly among individuals using it for alcohol dependence .
Mécanisme D'action
L-Baclofen exerts its effects by selectively activating the GABA B receptor. This activation leads to the inhibition of mono- and polysynaptic reflexes by acting as an inhibitory ligand, which reduces the release of excitatory neurotransmitters . The compound does not have significant affinity for the gamma-hydroxybutyric acid receptor, making it unique in its action .
Comparaison Avec Des Composés Similaires
Comparison with (R)-Baclofen (Arbaclofen)
Pharmacological Activity
Receptor Affinity and Potency :
The (R)-enantiomer exhibits 100- to 1000-fold greater specificity for GABAB receptors compared to (S)-baclofen . In vitro studies on rat hippocampal pyramidal cells demonstrated that (-)-baclofen (presumed to correspond to the (R)-form) is ~200 times more potent than (+)-baclofen in inducing hyperpolarization . This aligns with clinical evidence showing arbaclofen’s superior efficacy in reducing spasticity .Therapeutic Contribution :
Racemic baclofen’s therapeutic effects are primarily attributed to the (R)-enantiomer. Arbaclofen extended-release (ER) formulations provide sustained GABAB activation with 5-fold greater potency than racemic baclofen .
Parameter | (R)-Baclofen (Arbaclofen) | This compound |
---|---|---|
GABAB Receptor Affinity | 100–1000× higher | Low |
EC50 (In Vitro) | ~10 nM | ~2000 nM |
Clinical Potency | 5× racemic baclofen | Negligible |
Pharmacokinetics and Metabolism
- Metabolite Levels :
After separate enantiomer administration, blood levels of this compound metabolites are 6× higher than those of (R)-baclofen, indicating enantiomer-specific metabolic pathways . - Excretion :
Urinary excretion of (R)-baclofen is slightly higher than this compound (5.3 vs. 5.1 hours plasma half-life), but (S)-enantiomers accumulate more as metabolites .
Comparison with Phenibut
Phenibut (β-phenyl-γ-aminobutyric acid) is another GABA analogue but differs structurally and functionally from baclofen:
- Receptor Targets :
Phenibut acts on GABAB and GABAA receptors, with additional effects on dopamine and serotonin pathways, whereas baclofen is selective for GABAB receptors . - Clinical Uses :
Phenibut is used as a psychotropic drug for anxiety and insomnia, while baclofen is prescribed for spasticity and muscle rigidity .
Comparison with Racemic Baclofen
Enantiomer Interactions
- Side Effects :
The racemic mixture RS(±)-baclofen causes higher side effect sensitivity in women, likely due to competitive interactions between enantiomers altering distribution or metabolism . - Efficacy :
The (R)-enantiomer drives therapeutic effects, but the presence of this compound may modulate adverse reactions, such as sedation or gastrointestinal effects .
Clinical Outcomes
- Hospitalization Rates :
Patients on intrathecal (IT) baclofen (typically racemic) face higher hospitalization rates (42% in children, 30% in adults) compared to oral baclofen users (10% and 3%, respectively), partly due to enantiomer interactions in the CNS .
Key Research Findings
Metabolic Disparities :
this compound’s metabolites accumulate more than (R)-baclofen’s, suggesting divergent metabolic pathways (e.g., CYP450 isoforms) .
Dose-Response in Humans :
High-dose racemic baclofen (60–90 mg) increases growth hormone (GH) levels in controls and attenuates stress responses in alcohol-dependent patients, effects likely mediated by (R)-enantiomer dominance .
Synthetic Accessibility : Enantiomerically pure this compound is challenging to synthesize due to structural similarities with (R)-baclofen, complicating pharmacological studies .
Activité Biologique
(S)-Baclofen, a selective agonist of the GABA-B receptor, has garnered attention for its diverse biological activities, particularly in neuromodulation and therapeutic applications. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound is one of the two enantiomers of baclofen, with the other being (R)-baclofen. While both enantiomers exhibit pharmacological activity, they differ significantly in their effects on various biological systems. Research indicates that this compound may have distinct therapeutic benefits and side effects compared to its counterpart.
This compound primarily exerts its effects through agonism of GABA-B receptors located in the central nervous system (CNS). This action leads to:
- Inhibition of Neurotransmitter Release : By promoting potassium ion influx and decreasing calcium ion influx at presynaptic terminals, this compound reduces excitatory neurotransmission.
- Muscle Relaxation : The drug is effective in alleviating spasticity by inhibiting monosynaptic and polysynaptic reflexes at the spinal cord level .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include:
Parameter | Value |
---|---|
Plasma Elimination Half-life | 5.1 hours |
Urinary Excretion | Lower for this compound compared to (R)-Baclofen |
Renal Clearance | High, correlating with creatinine clearance |
These parameters suggest that this compound is rapidly absorbed and eliminated, which may influence dosing regimens in clinical settings.
1. Treatment of Spasticity
This compound is widely used for managing spasticity associated with multiple sclerosis and spinal cord injuries. Clinical trials have demonstrated significant reductions in spasticity symptoms when administered at doses ranging from 70 to 80 mg daily .
2. Alcohol Use Disorder
Recent studies indicate that this compound may have a role in treating alcohol use disorder. In animal models, it has been shown to stimulate alcohol intake under certain conditions, contrasting with the effects of (R)-baclofen which suppresses alcohol consumption . This enantiomer-dependent effect highlights the complexity of baclofen's action in different contexts.
3. Gastroesophageal Reflux Disease
Clinical evaluations have confirmed that baclofen can improve symptoms associated with gastroesophageal reflux disease (GERD), demonstrating efficacy through symptom remission and physiological improvements in esophageal function .
Case Study 1: Efficacy in Spasticity Management
A multicenter trial involving patients with spasticity due to multiple sclerosis showed that treatment with baclofen significantly reduced muscle stiffness and spasms compared to placebo. Patients reported improved quality of life metrics alongside clinical assessments confirming reduced clonus and muscle resistance .
Case Study 2: Alcohol Self-Administration
In a study involving selectively bred high alcohol-preferring rats, administration of (R)-baclofen led to a marked decrease in alcohol self-administration behaviors, while this compound did not produce significant changes. This suggests potential therapeutic implications for differentiating between enantiomers based on desired outcomes in addiction treatment .
Q & A
Q. Basic: What established synthetic routes exist for (S)-Baclofen, and how do their yields and enantiomeric purity compare?
Methodological Answer:
this compound, the active enantiomer of the GABA-B receptor agonist, is typically synthesized via asymmetric catalysis or chiral resolution of the racemic mixture. Key methods include:
- Asymmetric Hydrogenation : Using chiral ligands (e.g., BINAP) to induce stereoselectivity, achieving >90% enantiomeric excess (ee) but requiring stringent reaction conditions .
- Enzymatic Resolution : Lipase-mediated hydrolysis of (±)-Baclofen esters, yielding this compound with moderate ee (70–85%) but scalable for preclinical studies .
- Chiral Chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) resolves enantiomers with >99% purity, though cost and throughput limit industrial use .
Experimental Design Tip: Validate enantiomeric purity via polarimetry or circular dichroism, and cross-reference synthetic yields with literature protocols to assess reproducibility .
Q. Advanced: How can researchers optimize chiral separation of this compound in pharmacokinetic studies?
Methodological Answer:
Chiral separation requires balancing resolution, throughput, and sensitivity:
- Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases of hexane:isopropanol (85:15) + 0.1% trifluoroacetic acid for baseline resolution .
- Method Validation : Assess robustness via inter-day precision (<2% RSD), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%) in biological matrices .
- Data Contradictions : Discrepancies in retention times across labs often stem from column aging or mobile phase pH variations. Standardize protocols using internal standards (e.g., deuterated Baclofen) .
Advanced Consideration: For high-throughput studies, hyphenate UPLC with mass spectrometry to reduce run time while maintaining resolution .
Q. Basic: What in vivo models are appropriate for evaluating GABA-B receptor specificity of this compound?
Methodological Answer:
- Rodent Models : Use transgenic mice lacking GABA-B receptors (e.g., Gabbr1⁻/⁻) to confirm target engagement. Measure hyperpolarization via patch-clamp electrophysiology in spinal cord slices .
- Behavioral Assays : Assess spasticity reduction in spinal cord injury (SCI) models (e.g., weight-bearing tests in rats with induced SCI) .
- Dose-Response : Administer 1–10 mg/kg intrathecally; validate receptor specificity via co-administration with GABA-B antagonists (e.g., CGP35348) .
Data Interpretation: Compare ED₅₀ values across studies to identify species-specific variability .
Q. Advanced: How should researchers address discrepancies in reported binding affinities (Kᵢ) of this compound across assay systems?
Methodological Answer:
Contradictions in Kᵢ values (e.g., 30 nM in radioligand assays vs. 150 nM in functional cAMP assays) arise from methodological differences:
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and GTP concentrations (100 µM) to minimize variability in G-protein coupling .
- Control Variables : Use cell lines with uniform receptor density (e.g., HEK293-GABA-B) and validate membrane preparation protocols to avoid receptor denaturation .
- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, weighting studies by sample size and methodological rigor .
Critical Analysis: Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) to correlate Kᵢ with binding pocket interactions .
Q. Basic: What analytical techniques are recommended for quantifying this compound in plasma?
Methodological Answer:
- LC-MS/MS : Quantify using MRM transitions (m/z 214 → 151 for Baclofen; m/z 220 → 157 for deuterated internal standard) with a LOQ of 1 ng/mL .
- Sample Preparation : Solid-phase extraction (C18 cartridges) with elution in methanol:acetic acid (95:5) improves recovery rates (>90%) .
- Validation Metrics : Include matrix effects (<15% CV), carryover (<0.1%), and stability under freeze-thaw cycles .
Q. Advanced: How can researchers design studies to differentiate this compound’s therapeutic effects from off-target actions?
Methodological Answer:
- Target Deconvolution : Combine CRISPR-Cas9 knockout screens (e.g., GABA-B subunits) and high-content imaging to identify off-target pathways .
- Pharmacological Profiling : Screen against GPCR panels (e.g., Eurofins Cerep) at 10 µM to rule out activity at adrenergic or dopaminergic receptors .
- In Silico Predictions : Use SwissTargetPrediction to prioritize off-target candidates for experimental validation .
Q. Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points without biasing the curve .
- Power Analysis : Use G*Power to determine sample sizes ensuring 80% power for detecting 20% effect size differences .
Propriétés
IUPAC Name |
(3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYSYYIEGFHWSV-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66514-99-6 | |
Record name | (S)-Baclofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066514996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Baclofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3S)-4-amino-3-(4-chlorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BACLOFEN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OHN4989XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.